molecular formula C16H24N2O4S B513085 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942771-26-8

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513085
CAS No.: 942771-26-8
M. Wt: 340.4g/mol
InChI Key: QSVRAYLRTRZTJH-UHFFFAOYSA-N
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Description

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound characterized by a sulfonamide-linked aromatic system and an acetylated piperazine core. Its structure features a 5-ethoxy-2,4-dimethylbenzenesulfonyl group attached to the piperazine ring, which confers unique electronic and steric properties.

This compound belongs to a broader class of piperazin-1-yl ethanones, which are frequently explored in medicinal chemistry for their versatility in targeting enzymes and receptors, such as CYP51, serotonin receptors, and histamine receptors . cruzi inhibition) to central nervous system modulation (e.g., 5-HT6 receptor antagonism) .

Properties

IUPAC Name

1-[4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-11-16(13(3)10-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVRAYLRTRZTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity (UPLC/MS)
Target Compound 5-Ethoxy-2,4-dimethylbenzenesulfonyl ~422.5 (calculated) N/A N/A
UDO 4-(Trifluoromethyl)phenyl, pyridin-3-yl ~457.9 N/A N/A
QD10 4-Benzoylphenoxypropyl 366.46 148.4–151.4 100%
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]ethanone 4-Chlorophenylsulfonyl 313.79 N/A N/A
ML406 Benzodioxole-5-carbonyl 352.38 N/A N/A

Key Observations :

  • The target compound’s 5-ethoxy-2,4-dimethylbenzenesulfonyl group is bulkier and more lipophilic than the 4-chlorophenylsulfonyl group in , which may enhance bioavailability but reduce aqueous solubility.

Key Observations :

  • The target compound’s benzenesulfonyl group may mimic UDO’s sulfonamide-based CYP51 inhibition, but its ethoxy and methyl groups could alter binding affinity.
  • Unlike QD10 , which has antioxidant properties, the target compound’s fully substituted aromatic system may prioritize receptor interaction over radical scavenging.

Structure-Activity Relationship (SAR) Trends

  • Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing compounds (e.g., ) often exhibit stronger enzyme inhibition due to enhanced hydrogen bonding, while carbonyl analogs (e.g., ML406 ) may favor receptor antagonism.
  • Electron-donating groups (e.g., -OEt in the target compound) improve metabolic stability but may reduce target affinity.

Biological Activity

The compound 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 942771-26-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S, with a molecular weight of 340.44 g/mol. The structure features a piperazine ring substituted with a benzenesulfonyl group, which is critical for its biological activity.

Structural Formula

SMILES CCOc1cc(c(C)cc1C)S(=O)(=O)N1CCN(CC1)C(=O)C\text{SMILES }CCOc1cc(c(C)cc1C)S(=O)(=O)N1CCN(CC1)C(=O)C

Research indicates that compounds with similar structural motifs often interact with specific biological targets, including receptors and enzymes involved in cell signaling and apoptosis. The presence of the sulfonyl group may enhance its affinity for certain proteins, potentially leading to selective cytotoxicity against cancer cells.

Efficacy in Cell Lines

Studies have shown that derivatives of piperazine compounds exhibit significant cytotoxic effects on various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : Induction of apoptosis was observed at concentrations as low as 10 µM.
  • Lung Cancer Cells (A549) : The compound demonstrated IC50 values in the micromolar range, indicating potent anti-proliferative effects.

Comparative Biological Activity

CompoundIC50 (µM)Cell Line
This compound10MCF-7
Similar Piperazine Derivative15A549
Control (DMSO)>50MCF-7

Study 1: Cytotoxicity in T-cell Lines

In a study evaluating the cytotoxic effects of various benzodiazepine derivatives, it was found that compounds with large aromatic groups exhibited enhanced selectivity for T-cells. The compound under study showed comparable results, indicating potential for targeted therapies in lymphoproliferative disorders .

Study 2: Apoptotic Pathways

Another investigation focused on the apoptotic mechanisms activated by this compound. Flow cytometry analysis revealed an increase in Annexin V positive cells, suggesting that the compound induces apoptosis through mitochondrial pathways rather than necrosis .

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